molecular formula C16H10F3NO2 B2652657 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one CAS No. 303995-50-8

3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one

Cat. No.: B2652657
CAS No.: 303995-50-8
M. Wt: 305.256
InChI Key: CLJULSVEKMNLNY-ZROIWOOFSA-N
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Description

Product Overview 3-{[3-(Trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one is a high-purity organic compound supplied for research and development applications. This compound is provided with a minimum purity of 95% and is characterized by its Molecular Formula: C 16 H 10 F 3 NO 2 and Molecular Weight: 305.25 g/mol [ citation 3 ]. Its unique structure features a benzofuran-1-one core fused with a (trifluoromethyl)anilino moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research. Research Applications and Value Compounds based on the 2-benzofuran-1(3H)-one scaffold are of significant interest in the development of new pharmacologically active agents [ citation 8 ]. The structural motifs present in this reagent, particularly the trifluoromethyl group and the anilino moiety, are frequently employed to modulate the physicochemical properties, metabolic stability, and binding affinity of lead molecules in drug discovery projects [ citation 8 ]. Researchers utilize this chemical as a key intermediate for the synthesis and exploration of novel compounds with potential biological activity. Handling and Storage For long-term stability, this product should be stored in a cool, dry place [ citation 3 ]. For optimal results, it is recommended to store the material at 2-8°C [ citation 5 ]. Important Notice This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use [ citation 3 ]. It must be handled by technically qualified personnel in accordance with established laboratory safety protocols.

Properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)10-4-3-5-11(8-10)20-9-14-12-6-1-2-7-13(12)15(21)22-14/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOJWJJILNYBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one typically involves the condensation of 3-(trifluoromethyl)aniline with 2-benzofuran-1(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.

Scientific Research Applications

3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The target compound is compared to structurally related benzofuranones, focusing on substituent effects:

Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties References
3-{[3-(Trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one Not explicitly provided 3-(Trifluoromethyl)anilino, methylene ~423 (estimated) High lipophilicity due to -CF₃; potential metabolic stability N/A
(3Z)-3-{[3-Chloro-5-(trifluoromethyl)pyridinyl]oxy} analog (337928-55-9) C₂₁H₁₂ClF₃N₂O₃ Chloro-pyridinyl, -CF₃ 432.78 Predicted density: 1.546 g/cm³; pKa: -1.39 (acidic)
3-Anilino-3-phenyl-2-benzofuran-1-one (36149-35-6) C₂₀H₁₅NO₂ Phenyl, anilino 301.34 Electron-rich aromatic systems; lower polarity
3-Methyl-3-phenyl-2-benzofuran-1(3H)-one (18019-56-2) C₁₅H₁₂O₂ Methyl, phenyl 224.25 Simpler structure; higher volatility
(Z)-3-Benzylideneisobenzofuran-1(3H)-one (2a) C₁₅H₁₀O₂ Benzylidene 222.24 IR carbonyl stretch: 1767 cm⁻¹; mp: 90–95°C
Key Observations:
  • Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and its pyridinyl analog (CAS 337928-55-9) enhances electrophilicity and acid resistance compared to electron-donating groups (e.g., methoxy in ) .
  • Thermal Stability : Compounds with fused aromatic systems (e.g., cyclohexane-annelated derivatives in ) exhibit higher melting points, suggesting enhanced crystallinity .

Biological Activity

3-{[3-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one is a novel compound with a molecular formula of C16H10F3NO2 and a molecular weight of approximately 305.25 g/mol. This compound features a unique structure that combines a benzofuran moiety with a trifluoromethyl-substituted aniline, which contributes to its diverse biological activities. Research into its biological activity has revealed potential applications in medicinal chemistry, particularly in anticancer and antimicrobial domains.

  • Molecular Formula: C16H10F3NO2
  • Molecular Weight: 305.25 g/mol
  • Density: 1.5 g/cm³
  • Boiling Point: Approximately 397.1 °C at 760 mmHg

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity: Studies have shown that benzofuran derivatives can inhibit the growth of cancer cell lines, such as A549 (non-small cell lung carcinoma) and NCI-H23, with IC50 values ranging from 0.49 to 68.9 µM depending on structural modifications .
  • Antimicrobial Activity: Structural analogs have demonstrated significant antimicrobial properties, suggesting potential applications in treating infections .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • VEGFR-2 Inhibition: Similar compounds have shown inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis in tumors .
  • Induction of Apoptosis: In vitro studies indicate that certain derivatives can induce apoptosis in cancer cells, contributing to their anticancer efficacy .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-(Trifluoromethyl)anilineTrifluoromethyl group on anilineAntimicrobial
Benzofuran-1(3H)-oneCore structure without trifluoromethylAnticancer
2-Amino-4-(trifluoromethyl)phenolHydroxy group additionAntioxidant
This compound Unique combination of functional groupsAnticancer, Antimicrobial

Case Studies and Research Findings

Several studies have focused on the synthesis and biological assessment of benzofuran derivatives:

  • Anticancer Efficacy Study:
    • A study reported that specific benzofuran derivatives exhibited significant antiproliferative activity against A549 and NCI-H23 cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like staurosporine .
    • For instance, compound derivatives with methoxy substitutions showed enhanced cytotoxicity, indicating that structural modifications can significantly impact biological activity.
  • Apoptosis Induction:
    • The apoptotic effects of selected benzofurans were quantified using Annexin V-FITC/PI staining assays. Results indicated that certain derivatives induced apoptosis in over 40% of treated cancer cells compared to controls .

Q & A

Q. How do steric and electronic effects influence the compound’s bioactivity in cellular assays?

  • Methodology :
  • Synthesize analogs with varying substituents on the benzofuran ring. Test cytotoxicity in HEK293 or HeLa cells using MTT assays. Correlate IC50_{50} values with Hammett σ constants .
  • Perform SAR studies to identify critical pharmacophores for kinase inhibition .

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